molecular formula C10H10N2O3 B14909020 n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide

n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide

Cat. No.: B14909020
M. Wt: 206.20 g/mol
InChI Key: MODNKUGEQVOIBO-UHFFFAOYSA-N
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Description

n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide is a chemical compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amine with formaldehyde and a phenol derivative to form the oxazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoxazine derivatives .

Mechanism of Action

The mechanism of action of n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide involves its interaction with specific molecular targets. For instance, as a BET inhibitor, it binds to the bromodomains of BET proteins, preventing their interaction with acetylated lysine residues on histones. This inhibition disrupts the transcriptional regulation of genes involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide

InChI

InChI=1S/C10H10N2O3/c1-11-10(14)6-2-3-7-8(4-6)15-5-9(13)12-7/h2-4H,5H2,1H3,(H,11,14)(H,12,13)

InChI Key

MODNKUGEQVOIBO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)NC(=O)CO2

Origin of Product

United States

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